molecular formula C8H11BO4 B591621 (3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid CAS No. 908142-03-0

(3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid

Cat. No. B591621
CAS RN: 908142-03-0
M. Wt: 181.982
InChI Key: DOQUCBSZQOPLGT-UHFFFAOYSA-N
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Description

Boronic acids are organic compounds that contain a boron atom bonded to an oxygen atom and two hydrocarbon groups. They are known for their ability to form stable covalent bonds with sugars, which makes them valuable in the field of medicinal chemistry and biochemistry .


Synthesis Analysis

The synthesis of boronic acids often involves the reaction of organometallic compounds with borate esters. In a recent study, a rapid approach to complex boronic acids was proposed, which involves the synthesis of large libraries of boronic acid derivatives based on multiple chemistries and building blocks .


Molecular Structure Analysis

The molecular structure of boronic acids is characterized by a boron atom that is capable of forming stable covalent bonds with other atoms. This property is often exploited in the synthesis of complex molecules .


Chemical Reactions Analysis

Boronic acids are known to undergo a variety of chemical reactions. They can form stable covalent bonds with sugars, which is a property that has been exploited in the development of drugs and other bioactive molecules .


Physical And Chemical Properties Analysis

Boronic acids have unique physical and chemical properties. They are typically solid at room temperature and are known for their stability and reactivity .

Scientific Research Applications

Synthesis and Anti-Inflammatory Activity

The compound, in its various forms and derivatives, has been utilized in synthesizing other complex molecules with significant anti-inflammatory activities. For instance, different esters of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, a closely related compound, were synthesized and exhibited notable anti-inflammatory activity, akin to that exerted by indomethacin, a standard reference drug (Epifano et al., 2007).

Metabolic Effects and Gut Microbiota Interaction

In the realm of metabolism and gut microbiota interactions, 4-Hydroxy-3-methoxycinnamic acid (HMCA), another related compound, has been linked to improved metabolic conditions in diet-induced obese mice. The metabolite 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) produced by gut microbiota from HMCA showed efficacy against high-fat diet-induced weight gain and hepatic steatosis. It modulated gut microbes associated with host metabolic homeostasis, suggesting its potential role in developing functional foods and preventive medicines for metabolic disorders (Ohue‐Kitano et al., 2019).

Pharmacokinetic Profiles

The pharmacokinetic profile of 3-(4-Hydroxy-3-methoxyphenyl) propionic acid and its conjugates was studied in Sprague-Dawley rats. The study indicated that orally administered HMPA undergoes rapid metabolism and widespread tissue distribution, suggesting the compound's potential for widespread physiological effects (Abe et al., 2023).

Drug Development and Therapeutic Applications

The structure of (3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid and its derivatives are key in developing novel therapeutic agents. For instance, (S)-3-(Aminomethyl)-7-(3-hydroxypropoxy)-1-hydroxy-1,3-dihydro-2,1-benzoxaborole (GSK2251052), a boron-containing antibiotic, showed promising results in treating serious Gram-negative infections. The comprehensive pharmacokinetic analysis demonstrated the compound's high tissue distribution and metabolic pathways, providing insights into the development of new drugs (Bowers et al., 2013).

Mechanism of Action

The mechanism of action of boronic acids in biological systems is often related to their ability to interact with biologically relevant molecules. For example, they can bind to proteins and other macromolecules in the cell, affecting their function .

Safety and Hazards

Like all chemicals, boronic acids must be handled with care. They can be harmful if swallowed or if they come into contact with the skin. It’s important to use personal protective equipment when handling these chemicals .

Future Directions

The future of boronic acid research looks promising. Their unique properties make them valuable tools in the field of medicinal chemistry, and new applications are being discovered all the time .

properties

IUPAC Name

[3-(hydroxymethyl)-4-methoxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO4/c1-13-8-3-2-7(9(11)12)4-6(8)5-10/h2-4,10-12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQUCBSZQOPLGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)CO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696037
Record name [3-(Hydroxymethyl)-4-methoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

908142-03-0
Record name [3-(Hydroxymethyl)-4-methoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Hydroxymethyl)-4-methoxyphenylboronic Acid
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